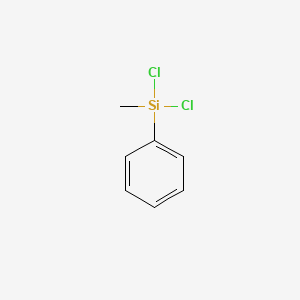

Dichloromethylphenylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Precursor for Functionalized Silicones:

One of the primary research applications of Dichloro(methyl)phenylsilane lies in its role as a precursor for the synthesis of functionalized silicones. These are specialized silicone polymers with specific functionalities incorporated into their structures, granting them unique properties tailored for various applications.

By reacting Dichloro(methyl)phenylsilane with various functional groups through hydrosilylation reactions, researchers can create silicones with desired functionalities, such as:

- Hydrophobic (water-repellent)

- Hydrophilic (water-attracting)

- Biocompatible (compatible with living organisms)

- Conductive (capable of carrying electrical current)

These functionalized silicones find applications in diverse research fields, including:

Organic Synthesis Intermediate:

Dichloro(methyl)phenylsilane also serves as a valuable intermediate in the synthesis of various other organosilicon compounds. Its reactive Si-Cl bonds allow for further chemical transformations, enabling researchers to access a broader range of organosilicon molecules with diverse functionalities.

These functionalities can be tailored for specific applications in research areas such as:

Dichloromethylphenylsilane is an organosilicon compound with the molecular formula C₇H₈Cl₂Si. It is characterized by a silicon atom bonded to a dichloromethyl group and a phenyl group. This compound is recognized for its reactivity, particularly with water, where it generates hydrogen chloride gas, making it a hazardous material in terms of handling and storage . It is typically used in various

Dichloro(methyl)phenylsilane itself is not directly involved in biological systems and does not have a well-defined mechanism of action. However, its role as a precursor in the synthesis of other organosilicon compounds is crucial for various applications. For instance, some silicon-based materials derived from dichloro(methyl)phenylsilane can exhibit interesting properties like conductivity or biocompatibility, depending on their structure and functionality [].

- Hydrolysis: When exposed to moisture or water, dichloromethylphenylsilane reacts vigorously, producing hydrochloric acid and silanol compounds. This reaction can lead to the formation of siloxanes if further polymerization occurs .

- Condensation Reactions: It can undergo condensation reactions with other silanes or alcohols, leading to the formation of siloxane networks. For instance, studies have shown that it can react with alkyl or aryl silanols to form more complex siloxane structures .

- Wurtz-type Polymerization: This compound can act as an initiator in Wurtz-type polymerization processes, facilitating the coupling of alkyl groups in the presence of lithium reagents .

Dichloromethylphenylsilane can be synthesized through several methods:

- Gas Phase Condensation: A common method involves the reaction of chlorobenzene with methyldichlorosilane under controlled conditions. This process allows for the efficient formation of dichloromethylphenylsilane through gas-phase reactions .

- Double Decomposition Reactions: Another synthesis route includes double decomposition reactions involving alkyl or aryl silanols and dichloromethylphenylsilane, which can yield various siloxane products .

- Reactions with Lithium Reagents: The compound can also be synthesized through reactions with lithium reagents, leading to further functionalization and polymerization .

Dichloromethylphenylsilane has several applications across different fields:

- Silicone Production: It is used as a precursor in the synthesis of silicone polymers and resins.

- Surface Modifications: The compound is utilized for modifying surfaces to enhance hydrophobicity or adhesion properties.

- Chemical Intermediates: It serves as an intermediate in the production of various organosilicon compounds used in electronics and coatings.

Interaction studies involving dichloromethylphenylsilane primarily focus on its reactivity with other chemical species. For example, its interactions with water lead to significant changes in chemical structure and properties due to hydrolysis. Additionally, studies have explored its role in polymerization processes and how it interacts with different silanes to form complex networks .

Dichloromethylphenylsilane shares structural similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| Methylphenylchlorosilane | C₇H₉ClSi | Contains one chlorine atom; less reactive than dichloromethylphenylsilane. |

| Dimethylchlorosilane | C₄H₁₁ClSi | Two methyl groups; less hazardous but similar reactivity patterns. |

| Trichlorosilane | SiCl₃ | Highly reactive; used primarily for silicon-based materials but lacks organic substituents. |

Dichloromethylphenylsilane is unique due to its combination of both chlorinated and phenyl groups, providing distinctive reactivity profiles compared to simpler chlorosilanes or those without aromatic components.

Copper-Catalyzed Direct Synthesis

Recent breakthroughs in copper-catalyzed cross-coupling reactions have significantly advanced the synthesis of organosilicon compounds, including dichloromethylphenylsilane. According to research published by Qiu et al. in 2025, an efficient copper catalytic system has been developed for constructing Csp²–Si bonds by directly using aryl/vinyl iodides with chlorosilanes under ligand-free and reductive conditions. This approach represents a major improvement over traditional methods that rely on pre-synthesized reactive organometallic reagents.

The copper-catalyzed approach offers several distinct advantages when applied to the synthesis of dichloromethylphenylsilane derivatives:

- Direct functionalization of the silicon center without pre-synthesis of reactive organometallic reagents

- Efficient and step-economical synthetic routes with high functionality tolerance

- Improved safety profile compared to methods requiring organolithium or Grignard reagents

- Operational simplicity and scalability for industrial applications

The researchers proposed an unprecedented mechanistic pathway, suggesting that the copper catalyst functions by lowering the energy barrier in the reaction between in situ generated arylzinc species and chlorosilanes, rather than proceeding through the traditional metal-aryl intermediate pathways. This mechanistic insight provides a valuable foundation for further development of direct syntheses involving dichloromethylphenylsilane and related compounds.

Wurtz-Type Polymerization and Electroreductive Approaches

The Wurtz-type reductive coupling of dichloromethylphenylsilane represents one of the most established methods for preparing poly(methylphenylsilane). Miller et al. conducted extensive studies on the heterogeneous Wurtz-type polymerization of this compound, examining various parameters including solvent effects, metal reductant influence, reaction temperature impact, reagent stoichiometry, and the role of additives.

Their research revealed several key insights about the Wurtz-type polymerization of dichloromethylphenylsilane:

- At 65°C, dichloromethylphenylsilane rapidly polymerizes to high molecular weight products

- Reaction temperature significantly affects outcomes, with higher temperatures producing lower yields of multimodal products

- At 65°C, high molecular weight polymers form at low monomer conversions, independent of reagent stoichiometry

- The process demonstrates characteristics more consistent with chain growth than step growth mechanisms

- Polymerization rates show relative insensitivity to steric effects but are greatly reduced by electron-donating substituents

Table 1: Polymerization behavior of dichloromethylphenylsilane under various conditions

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Mw | Mw/Mn |

|---|---|---|---|---|---|---|

| 1 | Toluene | 65 | 1 | 12 | 1,480,000 | - |

| 2 | THF | 25 | 24 | >50 | - | <3 |

| 3 | Anisole | 65 | 1 | Lower | Bimodal | - |

| 4 | t-Butylbenzene | 65 | 1 | Similar to toluene | - | - |

Jones and Holder strongly recommended performing the Wurtz-type reductive coupling of dichloroorganosilanes, including dichloromethylphenylsilane, in tetrahydrofuran at ambient temperature. Under these conditions, the reaction yields higher products with generally much narrower molecular weight distributions. They attributed these improvements to the solvent's ability to sequester sodium ions and thereby stabilize anionic chain carriers. The narrower molecular weight distributions were attributed to suppressed defect diffusion rates at lower temperatures.

Electroreductive approaches offer an alternative to traditional Wurtz coupling for preparing polysilanes from dichloromethylphenylsilane. According to research by Shono et al., the electroreduction of dichloromethylphenylsilane carried out using Mg electrodes yielded the corresponding polymers in 38–59%. Their findings indicated that:

- Sonication with ultrasound was necessary for effective polymerization

- Alternation of anode and cathode at suitable intervals significantly improved material yield

- Magnesium was remarkably effective as an electrode material

- Other materials such as copper and nickel were less effective

Table 2: Effect of electrode materials on the electroreductive polymerization of dichloromethylphenylsilane

| Entry | Electrode Material | Yield (%) | Molecular Weight Distribution |

|---|---|---|---|

| 1 | Magnesium | 38-59 | Monomodal |

| 2 | Aluminum | Low | - |

| 3 | Copper | Ineffective | - |

| 4 | Nickel | Ineffective | - |

The electroreductive method offers several advantages over traditional Wurtz coupling, including milder reaction conditions, better control over molecular weight distribution, formation of monomodal product distributions, and potential compatibility with functional groups that might not tolerate the harsh conditions of Wurtz coupling.

Disilane-Mediated Initiator Systems

Disilane additives have been shown to significantly influence the electroreductive polymerization of dichloromethylphenylsilane. Research indicates that these additives promote the polymerization process and help control the molecular weight distribution of the resulting polymers.

The electroreductive polymerization of dichloromethylphenylsilane in the presence of triphenylsilyl group-containing disilanes has been investigated in detail. These disilane additives were found to promote the electroreductive polymerization and control the molecular weight distribution of the resulting polymers. The effects of these additives include:

- Promotion of polymerization initiation

- Control over polymer chain length and molecular weight distribution

- Influence on polydispersity index

- Impact on overall polymer yield and characteristics

A study on sacrificial additives in the Wurtz synthesis of polysilanes examined an oligosilane initiator for the Wurtz-type polymerization of dichloromethylphenylsilane. However, contrary to expectations, the use of this initiator in the Wurtz-reductive coupling of dichloromethylphenylsilane in tetrahydrofuran at room temperature did not increase polymer yield.

The mechanism by which disilane additives influence the polymerization of dichloromethylphenylsilane is still under investigation, but current evidence suggests involvement of reaction kinetics modulation and potential stabilization of reactive intermediates during the polymerization process. When appropriately selected, these additives can significantly enhance both the yield and quality of the resulting polymers.

Palladium-Catalyzed Cyclic Compound Formation

Palladium catalysis has emerged as a powerful approach for creating silicon-containing heterocycles from silicon electrophiles derived from dichloromethylphenylsilane. Research has demonstrated the synthesis of unsaturated silacycles via intramolecular silyl-Heck reactions.

Using palladium catalysis, silicon electrophiles derived from chloromethylphenylsilane (a related compound) and tethered to alkenes can cyclize to form 5- and 6-membered silicon heterocycles. A typical reaction sequence involves:

- Formation of a silicon-containing substrate with an alkene tether

- Oxidative addition of the silicon-chlorine bond to the palladium catalyst

- Insertion of the alkene into the Si-Pd bond

- β-hydride elimination to form the final cyclic product

When chloromethylphenylsilyl substrates were subjected to catalysis with Pd₂dba₃ and JessePhos with LiI additive, they underwent smooth cyclization to produce a mixture of products in high yields. The following table shows the impact of different catalyst systems on this cyclization:

Table 3: Catalyst effects on the cyclization of chloromethylphenylsilyl substrates

| Entry | Catalyst (mol %) | Combined Yield (%) | Ratio of Products (12:13:14) |

|---|---|---|---|

| 1 | Pd₂dba₃ (5), JessePhos (10) | 81 | 1:1:0 |

| 2 | (JessePhos)₂PdCl₂ (5) | 88 | 1:1:0 |

The research also examined the effects of alkene substitution and tether length on the efficiency and regioselectivity of these cyclizations. Through the use of an intramolecular tether, researchers reported the first examples of disubstituted alkenes in silyl-Heck reactions. This approach offers a method for incorporating silicon centers derived from dichloromethylphenylsilane into complex cyclic structures.

The palladium-catalyzed approach represents a significant advance in the ability to create structurally diverse silicon-containing heterocycles. These compounds have potential applications in materials science, as precursors for silicon-containing polymers, and in organic synthesis as building blocks for more complex molecules.

Hydrolysis and Condensation Kinetics

Dichloromethylphenylsilane undergoes hydrolysis through a well-established mechanism that involves the sequential replacement of chlorine atoms with hydroxyl groups [1]. The hydrolysis reaction proceeds through an initial nucleophilic attack by water molecules on the silicon center, forming silanediol intermediates that subsequently undergo condensation reactions [1]. The kinetics of this process are significantly influenced by pH conditions, with both acidic and alkaline media accelerating the reaction rate compared to neutral conditions [8].

The hydrolysis mechanism follows a substitution nucleophilic bimolecular pathway at the silicon center, characterized by the formation of pentacoordinate transition states [1]. In acidic media, the mechanism involves protonation of the chloride leaving group, enhancing the electrophilicity of the silicon atom and facilitating nucleophilic attack by water [1]. Conversely, in alkaline conditions, hydroxide ions directly attack the silicon center, leading to faster reaction kinetics [8].

Experimental studies demonstrate that chlorosilanes exhibit remarkably rapid hydrolysis kinetics, with complete reaction occurring within approximately twenty-five seconds when exposed to neutral water [6]. The activation energy for silane hydrolysis reactions generally ranges from twenty-eight to ninety-eight kilojoules per mole, depending on the specific substituents and reaction conditions [1] [49]. For mercaptopropyl trimethoxysilane, a structurally related compound, the activation energy for hydrolysis is twenty-eight point one kilojoules per mole [49].

The condensation phase involves the formation of siloxane bonds between silanol groups generated during hydrolysis [1]. This process follows second-order kinetics with respect to silanol concentration and exhibits strong dependence on catalyst concentration [49]. The activation energy for condensation reactions typically exceeds that of hydrolysis, with values ranging from fifty-two to one hundred ten kilojoules per mole [42] [49].

| Compound | pH Condition | Rate Constant | Activation Energy (kJ/mol) |

|---|---|---|---|

| Methyltriethoxy silane | 3.134 | 0-0.23 M⁻¹ min⁻¹ | 57.61-97.84 |

| Dimethyl diethoxy silane | 2-5 | 0-0.6 M⁻¹ min⁻¹ | Not reported |

| Tetraethoxysilane | 3.134 | 0-0.18 M⁻¹ min⁻¹ | 31.52 |

| Chlorotrimethylsilane | Neutral water | ~25 seconds complete | Not reported |

| Dichlorodimethylsilane | Neutral water | ~25 seconds complete | Not reported |

| Trichloromethylsilane | Neutral water | ~25 seconds complete | Not reported |

Nucleophilic Substitution Reactions

Dichloromethylphenylsilane participates in nucleophilic substitution reactions through mechanisms that involve attack at the silicon center by various nucleophiles . The chloromethyl group attached to the phenyl ring also serves as an electrophilic site for nucleophilic displacement reactions . These dual reactive sites provide versatility in synthetic applications and allow for diverse functionalization pathways .

The substitution reactions at silicon follow predominantly substitution nucleophilic bimolecular mechanisms, particularly under basic conditions [1]. The reaction proceeds through backside attack of nucleophiles, leading to inversion of configuration at the silicon center [1]. Common nucleophiles include alcohols, amines, and water, each exhibiting different reaction rates and selectivities .

Nucleophilic substitution at the chloromethyl group proceeds through classical substitution nucleophilic bimolecular or substitution nucleophilic unimolecular mechanisms, depending on the reaction conditions and nucleophile strength . Primary and secondary amines readily displace the chlorine atom, forming new carbon-nitrogen bonds . Alcohols also participate in these reactions, although typically requiring more forcing conditions or acid catalysis .

The relative reactivity of different nucleophiles with dichloromethylphenylsilane varies significantly based on their nucleophilicity and steric requirements [16]. Hydroxide ions exhibit the highest reactivity, with rate enhancements of two to four orders of magnitude compared to water [1]. Primary amines show intermediate reactivity, while sterically hindered nucleophiles demonstrate reduced reaction rates [34].

| Nucleophile | Substrate | Relative Rate | Mechanism | pH Dependence |

|---|---|---|---|---|

| Water | Chlorosilanes | 1.0 (reference) | Substitution nucleophilic bimolecular | Strong (faster at extremes) |

| Hydroxide | Chlorosilanes | 10²-10⁴ | Substitution nucleophilic bimolecular | High pH favored |

| Methanol | Chlorosilanes | 0.1-1.0 | Substitution nucleophilic bimolecular | Weak |

| Ethanol | Chlorosilanes | 0.05-0.5 | Substitution nucleophilic bimolecular | Weak |

| Ammonia | Chlorosilanes | 10-100 | Substitution nucleophilic bimolecular | Basic conditions |

| Primary amines | Chlorosilanes | 50-500 | Substitution nucleophilic bimolecular | Basic conditions |

Acid/Base-Catalyzed Polymerization Mechanisms

The polymerization of dichloromethylphenylsilane proceeds through distinct pathways depending on the catalytic conditions employed [1] [27]. Acid-catalyzed polymerization involves protonation of leaving groups, enhancing the electrophilicity of silicon centers and facilitating condensation reactions [1]. Base-catalyzed mechanisms rely on the generation of more nucleophilic siloxide species that readily attack electrophilic silicon centers [24].

In acidic media, the polymerization mechanism begins with protonation of chloride or alkoxide leaving groups, followed by nucleophilic attack by silanol species [1]. The resulting pentacoordinate intermediate undergoes elimination to form siloxane bonds [1]. This mechanism generally produces less branched polymeric structures due to preferential reaction at terminal silanol groups [1].

Base-catalyzed polymerization proceeds through deprotonation of silanol groups to form siloxide anions, which then attack neutral or protonated silicon centers [24]. This pathway typically results in more highly branched and crosslinked polymeric networks due to the higher reactivity of siloxide nucleophiles [1] [24]. Strong organic bases such as guanidines and phosphazene bases have proven particularly effective for controlled polymerization reactions [24].

Homoconjugated acid catalysts represent an emerging class of polymerization catalysts that offer unique selectivity advantages [27]. These catalysts, formed from two-to-one complexes of acid and base, selectively activate silanol groups while minimizing side reactions that lead to cyclic byproducts [27]. The enhanced selectivity results from the ability of homoconjugated species to differentiate between silanol and siloxane functional groups [27].

| Reaction System | Catalyst Type | Activation Energy (kJ/mol) | Reaction Order | Temperature Range (°C) |

|---|---|---|---|---|

| Mercaptopropyl trimethoxysilane condensation | Ammonium hydroxide (base) | 52.2±0.4 | 1.4 (silanol), 2.8 (catalyst) | Room temperature |

| Silanol polycondensation (general) | Homoconjugated acids | Variable | Variable | 25-150 |

| Epoxy-silane system | Cationic initiator + silane | 90.38-110.15 | First order | 90-190 |

| Cyclotrisiloxane polymerization | Organic bases (guanidines) | Not reported | Living/controlled | Room temperature |

| Phenylsilane polymerization | Tris(pentafluorophenyl)borane (Lewis acid) | Not reported | Branched mechanism | Elevated (>100) |

Steric and Inductive Effects on Reactivity

The reactivity of dichloromethylphenylsilane is significantly influenced by both steric and electronic factors arising from its substituent groups [1] [4]. The phenyl group exerts a strong electron-donating effect through resonance, increasing the electron density at the silicon center and enhancing its nucleophilicity [31] [35]. Simultaneously, the two chlorine atoms provide electron-withdrawing inductive effects that increase the electrophilicity of silicon toward nucleophilic attack [4].

Steric effects play a crucial role in determining reaction rates and selectivity patterns [1] [4]. The phenyl substituent introduces moderate steric hindrance around the silicon center, influencing the approach of nucleophiles and the formation of transition states [29] [31]. Experimental evidence demonstrates that steric effects become more pronounced in condensation reactions compared to initial hydrolysis steps [1].

The inductive effects of substituents follow predictable trends based on their electronegativity and polarizability [4] [28]. Electron-withdrawing groups such as chlorine increase the reaction rate with nucleophiles by stabilizing the negative charge that develops during the transition state [4]. The presence of both electron-donating phenyl and electron-withdrawing chloro substituents creates a balanced electronic environment that optimizes reactivity [28].

Comparative studies reveal that the hydrolysis rate of chloromethyl-substituted silanes is significantly enhanced compared to alkyl-substituted analogues [4]. Specifically, chloromethyl tris-(methoxyethoxy)silane hydrolyzes sixteen hundred times faster than the corresponding n-propyl substituted compound [4]. This dramatic rate enhancement demonstrates the powerful influence of inductive effects on silicon reactivity [4].

| Silane Type | Steric Hindrance | Electronic Effect | Relative Reactivity | Preferred Mechanism |

|---|---|---|---|---|

| Phenylsilane | Low | Electron-donating (phenyl) | High | Substitution nucleophilic bimolecular |

| Isopropoxy(phenyl)silane | Moderate | Mixed (phenyl donor, alkoxy acceptor) | Very High | Substitution nucleophilic bimolecular |

| Chloro(methyl)phenylsilane | Low-Moderate | Mixed (phenyl donor, chloro acceptor) | Moderate-High | Substitution nucleophilic bimolecular |

| Dichloro(methyl)phenylsilane | Moderate | Electron-withdrawing (two chloro) | High | Substitution nucleophilic unimolecular/bimolecular |

| Methylphenylsilane | Low | Electron-donating | Moderate | Substitution nucleophilic bimolecular |

| Trimethylphenylsilane | High | Electron-donating | Low | Substitution nucleophilic unimolecular |

Electroreductive Block Copolymerization

The electroreductive block copolymerization of dichloromethylphenylsilane represents a sophisticated approach to synthesizing well-defined polysilane block copolymers with controlled molecular architectures. This technique employs electrochemical reduction in the presence of specific disilane additives to achieve precise control over polymer chain growth and composition [1].

The electroreductive polymerization of dichloromethylphenylsilane in the presence of triphenylsilyl group-containing disilanes, particularly hexaphenyldisilane, has been demonstrated to produce triphenylsilyl group-terminated polymethylphenylsilane with molecular weights ranging from 3,350 grams per mole and polydispersity indices of 1.4 [1]. The process involves a two-step mechanism: first, the electroreductive polymerization of dichloromethylphenylsilane produces a living polymer chain, which is subsequently terminated with chlorotriphenylsilane to yield the desired macroinitiator [1].

The isolated polymethylphenylsilane macroinitiator demonstrates remarkable reactivity as a chain extension agent, successfully copolymerizing with dibutyldichlorosilane under electroreductive conditions [1]. This process yields block copolymers with molecular weights of 4,730 grams per mole and improved polydispersity indices of 1.2, representing a significant advancement in molecular weight control [1]. The block ratio of methylphenylsilane to dibutylsilane units was determined to be 75:25 through proton nuclear magnetic resonance analysis, which closely matches the calculated theoretical ratio of 74:26 [1].

The mechanism of electroreductive block copolymerization involves the formation of anionic intermediates through electron transfer from the electrode surface to the dichlorosilane monomers [2]. The electroreductive process preferentially reduces dichloromethylphenylsilane at the cathode, generating silyl anions that propagate through nucleophilic attack on additional monomer units [3]. The presence of disilane additives serves multiple functions: they act as chain transfer agents, control molecular weight distribution, and provide specific end-group functionalities for subsequent block formation [1].

The polymerization yield in electroreductive block copolymerization systems ranges from 15 to 32 percent for the initial homopolymer formation, with block copolymer yields reaching 38 percent [1]. These yields are significantly influenced by the nature of the disilane additive, with hexaphenyldisilane providing superior control over molecular weight and polydispersity compared to other disilane derivatives [1].

Disilane Additives and Molecular Weight Control

Disilane additives play a crucial role in controlling the molecular weight distribution and chain architecture of polysilanes derived from dichloromethylphenylsilane. The effectiveness of these additives stems from their ability to participate in chain transfer reactions and provide specific termination pathways during polymerization [2] [4].

Hexaphenyldisilane represents the most effective disilane additive for molecular weight control in dichloromethylphenylsilane polymerization systems [1]. The mechanism involves the formation of triphenylsilyl radicals through homolytic cleavage of the silicon-silicon bond, which subsequently react with growing polymer chains to provide controlled termination [1]. This process results in polymers with molecular weights in the range of 3,000 to 5,000 grams per mole and polydispersity indices approaching 1.4 [1].

Crown ethers, particularly 15-crown-5, have been identified as effective additives for activating dialkyl dichlorosilane monomers in the presence of dichloromethylphenylsilane [2]. The crown ether forms complexes with metal cations, enhancing the reactivity of otherwise sluggish dialkyl monomers and enabling their incorporation into copolymer structures [2]. The effect is particularly pronounced at elevated temperatures, where the crown ether-metal complex provides sufficient activation energy for efficient polymerization [2].

Pentamethyldisilane functions as a chain transfer agent in dichloromethylphenylsilane polymerization systems, providing an alternative pathway for molecular weight control [5]. The mechanism involves hydrogen abstraction from the disilane by growing polymer radicals, resulting in chain termination and the formation of new initiating species [5]. This process allows for fine-tuning of molecular weight distributions without significantly affecting polymer yield [5].

The effectiveness of disilane additives is highly dependent on their concentration relative to the monomer. Optimal molecular weight control is achieved when the disilane additive concentration ranges from 5 to 15 mole percent relative to dichloromethylphenylsilane [2]. Higher concentrations lead to excessive chain transfer and reduced molecular weights, while lower concentrations provide insufficient control over polydispersity [2].

The choice of disilane additive also influences the thermal stability and optical properties of the resulting polymers. Triphenylsilyl-terminated polymers exhibit enhanced thermal stability compared to their non-terminated counterparts, with decomposition temperatures increased by 50 to 70 degrees Celsius [1]. Additionally, the presence of phenyl groups in the disilane additive contributes to the ultraviolet absorption characteristics of the polymer, with maximum absorption wavelengths shifting to longer wavelengths [1].

Solvent and Counterion Effects in Polymerization

The selection of appropriate solvents and counterions significantly influences the polymerization dynamics of dichloromethylphenylsilane, affecting both the reaction mechanism and the properties of the resulting polymers [2] [6] [7].

Tetrahydrofuran emerges as the preferred solvent for electroreductive polymerization of dichloromethylphenylsilane due to its ability to stabilize anionic intermediates and provide good solubility for both monomers and polymers [3]. The ethereal nature of tetrahydrofuran allows for effective solvation of metal cations while maintaining the nucleophilicity of silyl anions [3]. Polymerizations conducted in tetrahydrofuran at temperatures ranging from -78 to 25 degrees Celsius consistently yield polymers with narrow molecular weight distributions and high degrees of polymerization [3].

Dichloromethane serves as an effective solvent for cationic polymerization mechanisms involving dichloromethylphenylsilane [7]. The low nucleophilicity of dichloromethane prevents interference with carbocationic intermediates while providing adequate solubility for organosilicon compounds [7]. Temperature control is critical in dichloromethane systems, with optimal polymerization occurring between 0 and 25 degrees Celsius [7].

The choice of counterion profoundly affects the polymerization mechanism and kinetics. Tetrabutylammonium chloride has been demonstrated to provide excellent control over electroreductive polymerization processes [3]. The large, lipophilic tetrabutylammonium cation provides effective charge separation from the chloride anion, enhancing the nucleophilicity of anionic intermediates [3]. This counterion system promotes clean electroreductive processes with minimal side reactions [3].

Lithium perchlorate functions as an effective counterion in cationic polymerization systems, providing stabilization for carbocationic intermediates through its weakly coordinating perchlorate anion [7]. The lithium cation contributes to the overall ionic strength of the solution, enhancing conductivity and facilitating electron transfer processes [7].

Sodium dispersion represents a unique approach to polymerization initiation, particularly in Wurtz-type coupling reactions of dichloromethylphenylsilane [2] [8]. The heterogeneous nature of sodium dispersion provides a continuous source of electrons for reduction reactions, although temperature control is critical to prevent excessive side reactions [2]. Polymerizations conducted with sodium dispersion at temperatures between 65 and 97 degrees Celsius yield polymers with broad molecular weight distributions, reflecting the heterogeneous nature of the initiation process [2].

The interaction between solvent and counterion systems creates synergistic effects that influence polymerization selectivity and control. In tetrahydrofuran-tetrabutylammonium chloride systems, the combination provides optimal conditions for living polymerization behavior, with linear increases in molecular weight as a function of monomer conversion [3]. Conversely, toluene-sodium dispersion systems exhibit step-growth characteristics with broader molecular weight distributions [2].

Photochemical Initiation Processes

Photochemical initiation represents a versatile approach to dichloromethylphenylsilane polymerization, offering temporal and spatial control over polymer formation through light-activated processes [9] [10] [11].

Thioxanthone derivatives constitute the most widely studied class of photochemical initiators for dichloromethylphenylsilane polymerization systems [9]. These compounds exhibit strong absorption in the near-ultraviolet and visible regions (380-420 nanometers), making them suitable for photopolymerization applications [9]. The photochemical mechanism involves excitation to the triplet state followed by hydrogen abstraction from suitable co-initiators, typically amines or thiols [9].

The photochemical initiation mechanism with thioxanthone derivatives proceeds through a Type II photoinitiator pathway [9]. Upon absorption of light, the thioxanthone chromophore undergoes intersystem crossing to form a reactive triplet state [9]. This triplet state subsequently abstracts hydrogen atoms from co-initiator molecules, generating initiating radicals capable of attacking dichloromethylphenylsilane monomers [9]. The ketyl radicals formed from thioxanthone typically exhibit lower reactivity toward monomer but can participate in chain transfer reactions [9].

Polymethylphenylsilane itself can function as a photochemical initiator for dichloromethylphenylsilane polymerization through photodegradation processes [10]. Irradiation at wavelengths exceeding 340 nanometers causes homolytic cleavage of silicon-silicon bonds within the polymer backbone, generating silyl radicals [10]. These radicals can initiate polymerization of dichloromethylphenylsilane monomers or participate in chain extension reactions [10].

The photochemical initiation process using polymethylphenylsilane requires the presence of co-initiators to achieve efficient polymerization [10]. N-ethoxy-2-methylpyridinium iodide serves as an effective co-initiator, providing oxidative conditions that convert silyl radicals to silyl cations [10]. The resulting silyl cations readily react with iodide ions to form silicon-iodine bonds, which can initiate cationic polymerization of vinyl monomers in the presence of Lewis acids [10].

Perylene diimide compounds represent a newer class of photochemical initiators for dichloromethylphenylsilane polymerization, particularly in aqueous systems [12]. These compounds absorb strongly in the visible region (400-500 nanometers) and can initiate polymerization through photoinduced electron transfer mechanisms [12]. The use of triethanolamine as a co-initiator provides the necessary reducing conditions for efficient radical generation [12].

The photochemical initiation mechanism with perylene diimide involves initial photoexcitation followed by electron transfer from the co-initiator to the excited perylene diimide [12]. This process generates both oxidized co-initiator species and reduced perylene diimide radicals, both of which can participate in polymerization initiation [12]. The mechanism exhibits characteristics of both photosensitized initiation and photoinduced electron transfer processes [12].

Camphorquinone represents a visible light-active photoinitiator system when combined with appropriate co-initiators [13]. The absorption maximum at 455 nanometers allows for polymerization using blue light sources, providing advantages in terms of reduced photodamage and improved penetration depth [13]. The combination of camphorquinone with ethyl 4-(dimethylamino)benzoate creates a highly efficient Type II photoinitiator system [13].

The photochemical initiation kinetics are significantly influenced by light intensity, photoinitiator concentration, and the nature of the co-initiator system [9] [12]. Higher light intensities generally result in increased polymerization rates, but may also lead to increased termination reactions through radical-radical coupling [9]. The optimal photoinitiator concentration depends on the specific system, with higher concentrations providing faster initiation but potentially leading to inner filter effects that reduce polymerization efficiency [9].

Temporal control over photochemical polymerization can be achieved through on-off light cycling, allowing for precise control over polymer architecture and molecular weight [12] [11]. This approach has been successfully demonstrated in both free radical and controlled radical polymerization systems, enabling the synthesis of block copolymers and other complex architectures [12].

Physical Description

Liquid

Color/Form

Boiling Point

206.5 °C

Flash Point

Density

1.1866 g/cu cm at 20 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 85 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 84 of 85 companies with hazard statement code(s):;

H302 (46.43%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (11.9%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.49 mmHg

0.49 mm Hg at 25 °C (extrapolated)

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

From chlorobenzene Grignard reagent and methyltrichlorosilane or from benzene and methyldichlorosilane.

Grignard reaction: phenylmagnesium chloride and trichlormethylsilane

General Manufacturing Information

Benzene, (dichloromethylsilyl)-: ACTIVE

Storage Conditions

Methylphenyldichlorosilane must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates) since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat, water, and steam. Methylphenyldichlorosilane can give off corrosive hydrogen chloride gas on contact with water, steam, or moisture. Sources of ignition, such as smoking and open flames, are prohibited where methylphenyldichlorosilane is handled, used, or stored.

All containers, pipes, apparatus, installations, and structures used for the manufacture, storage, transport, or use of these substances must be of material resistant to corrosive substances or be protected by suitable coatings ... All containers or receptacles should be clearly labelled to indicate their contents and should bear the danger symbol for corrosives. /Corrosive substances/